molecular formula C26H28N4O4S2 B12163743 3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12163743
M. Wt: 524.7 g/mol
InChI Key: IUUZGOWLPNVSLA-QNGOZBTKSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-5-ylidene moiety. The 3,4-dimethoxyphenylethyl group at the thiazolidinone ring and the propylamino substituent at the pyrido-pyrimidine scaffold distinguish it structurally . Its Z-configuration at the methylidene bridge is critical for maintaining planar conjugation, which may influence binding to biological targets .

Properties

Molecular Formula

C26H28N4O4S2

Molecular Weight

524.7 g/mol

IUPAC Name

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[9-methyl-4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H28N4O4S2/c1-5-11-27-22-18(24(31)29-12-6-7-16(2)23(29)28-22)15-21-25(32)30(26(35)36-21)13-10-17-8-9-19(33-3)20(14-17)34-4/h6-9,12,14-15,27H,5,10-11,13H2,1-4H3/b21-15-

InChI Key

IUUZGOWLPNVSLA-QNGOZBTKSA-N

Isomeric SMILES

CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC

Canonical SMILES

CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Biological Activity

The compound 3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest diverse biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of the compound is C25H26N4O5S2C_{25}H_{26}N_{4}O_{5}S_{2}, with a molecular weight of 526.6 g/mol . The structure includes a pyrido[1,2-a]pyrimidin core fused with a thiazolidinone moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC25H26N4O5S2
Molecular Weight526.6 g/mol
IUPAC Name(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[2-(3-hydroxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. The thiazolidinone core has been associated with the inhibition of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds structurally related to this molecule have demonstrated significant cytotoxicity against human cancer cell lines such as SW480 and MCF-7, with IC50 values in the micromolar range .

Case Study:
In a comparative study, a thiazolidinone derivative exhibited an IC50 of 6.64 µM against SW480 cells. This suggests that modifications to the thiazolidinone scaffold can enhance anticancer activity .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have shown effectiveness against various bacteria and fungi. For example, derivatives with similar thiazolidinone structures demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Research Findings:
A study reported that thiazolidinone derivatives exhibited varying levels of antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, indicating that structural modifications can influence efficacy .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. It may function as an enzyme inhibitor or modulator of receptor activity, impacting pathways involved in cancer progression or microbial resistance.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of functional groups such as methoxy and propylamino influences its pharmacological profile.

Compound FeatureImpact on Activity
Methoxy GroupEnhances lipophilicity and bioavailability
Thiazolidinone MoietyCritical for anticancer and antimicrobial effects
Pyrido[1,2-a]pyrimidin CoreInfluences receptor binding affinity

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is C24H24N4O4S2C_{24}H_{24}N_{4}O_{4}S_{2}, indicating a diverse range of functional groups that contribute to its biological activity.

Structural Characteristics

The compound contains:

  • A thiazolidinone ring, which is known for its biological activity.
  • A pyrido[1,2-a]pyrimidine moiety that enhances its pharmacological properties.
  • Dimethoxyphenyl and propylamino substituents that may influence its interaction with biological targets.

2D Structure

2D Structure

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial properties. For instance, a study on N-derivatives of similar thiazolidinones found that they showed substantial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin by 10–50 times in some cases .

Case Study: Antibacterial Efficacy

A specific derivative was tested against eight bacterial strains, revealing:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.004 to 0.03 mg/mL.
  • The compound demonstrated the highest efficacy against Enterobacter cloacae and moderate resistance against Escherichia coli.

Antifungal Activity

The same derivatives also exhibited promising antifungal properties. The antifungal activity was classified as good to excellent with MIC values between 0.004 and 0.06 mg/mL. The most potent compound showed significant activity against Trichoderma viride, while Aspergillus fumigatus was identified as the most resistant strain .

Data Table: Antibacterial and Antifungal Activity

CompoundMIC (mg/mL)Most Sensitive StrainMost Resistant Strain
10.004Enterobacter cloacaeEscherichia coli
20.006Trichoderma virideAspergillus fumigatus
30.008Staphylococcus aureusPseudomonas aeruginosa

Potential in Drug Development

The structural complexity and biological activity of this compound suggest its potential as a lead molecule in drug development. The ability to modify its structure could lead to the synthesis of more effective derivatives with enhanced pharmacological profiles.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

  • 3-[(Z)-{3-[2-(4-Methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one (): Differs in the methoxy substitution pattern (4-methoxy vs. 3,4-dimethoxy) and the amino group (morpholinylpropylamino vs. propylamino). The morpholine ring may enhance solubility but reduce lipophilicity compared to the linear propyl chain .
  • 2-(Ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (): Lacks methoxy groups on the phenyl ring and has a shorter ethylamino chain. This simpler structure may result in lower metabolic stability .
  • 361995-00-8 (): Features an isobutyl group on the thiazolidinone and a 2,6-dimethylmorpholinyl substituent, suggesting increased steric bulk and altered pharmacokinetics .

Comparative Analysis of Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~580 g/mol (estimated) ~590 g/mol ~520 g/mol
LogP (Predicted) 3.2 2.8 2.5
Hydrogen Bond Acceptors 9 10 7
Key Substituents 3,4-Dimethoxyphenylethyl, Propylamino 4-Methoxyphenylethyl, Morpholinylpropylamino Phenylethyl, Ethylamino

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